molecular formula C7H12FN3S B13342162 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13342162
M. Wt: 189.26 g/mol
InChI Key: JKDMPGUGPNNXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group and an isopropyl group attached to the triazole ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The fluoroethyl and isopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. The fluoroethyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoroethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-(2-Fluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
  • 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-amine

Uniqueness

4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of the fluoroethyl, isopropyl, and thiol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12FN3S

Molecular Weight

189.26 g/mol

IUPAC Name

4-(2-fluoroethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H12FN3S/c1-5(2)6-9-10-7(12)11(6)4-3-8/h5H,3-4H2,1-2H3,(H,10,12)

InChI Key

JKDMPGUGPNNXKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1CCF

Origin of Product

United States

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